molecular formula C18H21ClN6 B2484936 6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile CAS No. 2380071-30-5

6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile

Cat. No.: B2484936
CAS No.: 2380071-30-5
M. Wt: 356.86
InChI Key: VUUWRDRIOOXHMC-UHFFFAOYSA-N
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Description

6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a tert-butyl group, a piperazine ring, and a chloropyridine ring with a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 6-tert-butylpyrimidine-4-amine with piperazine under specific conditions to form the piperazine derivative. This intermediate is then reacted with 5-chloropyridine-3-carbonitrile under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridine ring.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution at the chloropyridine ring can yield various substituted pyridine derivatives.

Scientific Research Applications

6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.

    Industry: Utilized in the development of new materials or as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in targeted protein degradation.

    tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Used as an intermediate in organic synthesis.

Uniqueness

6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

6-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6/c1-18(2,3)15-9-16(23-12-22-15)24-4-6-25(7-5-24)17-14(19)8-13(10-20)11-21-17/h8-9,11-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUWRDRIOOXHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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